molecular formula C13H18ClN3 B2839222 4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride CAS No. 1353989-71-5

4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride

Cat. No.: B2839222
CAS No.: 1353989-71-5
M. Wt: 251.76
InChI Key: YEBBIILGGAFOKG-UHFFFAOYSA-N
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Description

4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C₁₃H₁₈ClN₃. It is known for its applications in various fields of scientific research, particularly in medicinal chemistry and pharmacology. The compound features a piperidine ring, which is a common structural motif in many biologically active molecules, making it a valuable intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride typically involves the following steps:

    Formation of the Piperidine Derivative: The starting material, 3-aminopiperidine, is reacted with formaldehyde to form a piperidin-3-ylmethylamine intermediate.

    Coupling with Benzonitrile: This intermediate is then coupled with benzonitrile under basic conditions to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Primary amines derived from the nitrile group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Biological Studies: The compound is employed in studies investigating the function of piperidine-containing molecules in biological systems.

    Pharmacology: It serves as a reference compound in the development of new drugs, especially those affecting the central nervous system.

    Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride depends on its specific application. In medicinal chemistry, it often acts by interacting with neurotransmitter receptors or enzymes involved in signal transduction pathways. The piperidine ring can mimic the structure of natural ligands, allowing the compound to modulate biological activity effectively.

Comparison with Similar Compounds

Similar Compounds

  • 4-((Piperidin-4-ylamino)methyl)benzonitrile hydrochloride
  • 4-((Piperidin-2-ylamino)methyl)benzonitrile hydrochloride
  • 4-((Morpholin-4-ylamino)methyl)benzonitrile hydrochloride

Uniqueness

4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride is unique due to the position of the amino group on the piperidine ring, which can significantly influence its biological activity and chemical reactivity. This positional isomerism allows for the exploration of structure-activity relationships in drug development, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

4-[(piperidin-3-ylamino)methyl]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.ClH/c14-8-11-3-5-12(6-4-11)9-16-13-2-1-7-15-10-13;/h3-6,13,15-16H,1-2,7,9-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBBIILGGAFOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NCC2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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